![molecular formula C16H19NO B13195044 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol is an organic compound that features a complex structure with both aromatic and aliphatic components It contains an aminoethyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing an ethan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol typically involves multi-step organic reactions. One common method is the reduction of 1-{4-[3-(2-nitroethyl)phenyl]phenyl}ethan-1-one using hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The aromatic rings may also participate in π-π interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
1-{4-[3-(2-Nitroethyl)phenyl]phenyl}ethan-1-ol: A precursor in the synthesis of the target compound.
1-{4-[3-(2-Hydroxyethyl)phenyl]phenyl}ethan-1-ol: A structurally similar compound with a hydroxyl group instead of an amino group.
Uniqueness
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
1-[4-[3-(2-aminoethyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C16H19NO/c1-12(18)14-5-7-15(8-6-14)16-4-2-3-13(11-16)9-10-17/h2-8,11-12,18H,9-10,17H2,1H3 |
InChI 键 |
XMHBVYTUVYHHCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC(=C2)CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


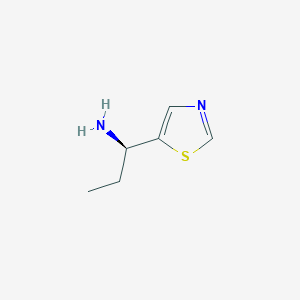


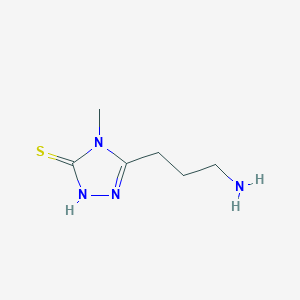
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
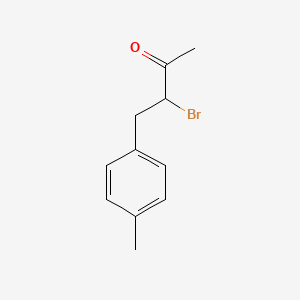
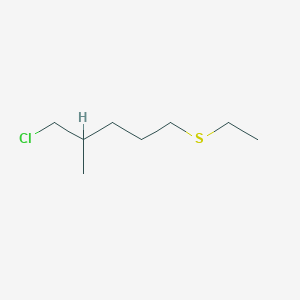
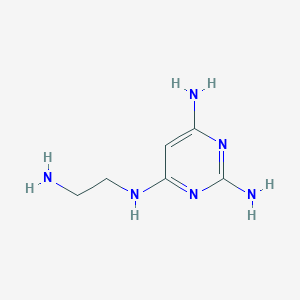
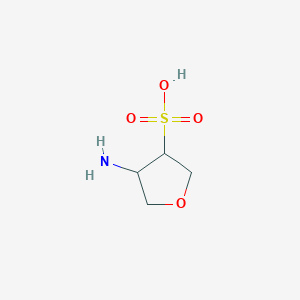
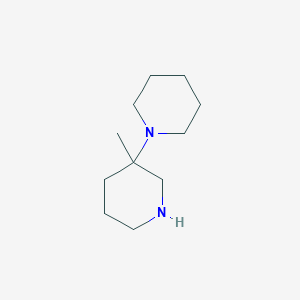
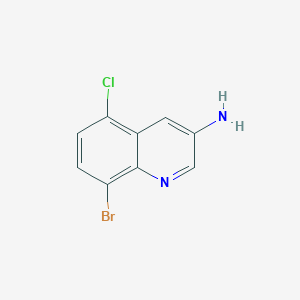
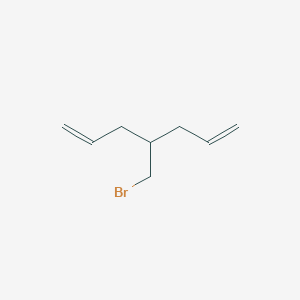
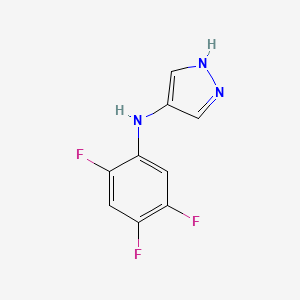
![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)
